molecular formula C15H15FN4O B1684422 Zolazepam CAS No. 31352-82-6

Zolazepam

Cat. No. B1684422
CAS RN: 31352-82-6
M. Wt: 286.3 g/mol
InChI Key: GDSCFOSHSOWNDL-UHFFFAOYSA-N
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Description

Zolazepam is a pyrazolodiazepinone derivative structurally related to the benzodiazepine drugs . It is used as an anaesthetic for a wide range of animals in veterinary medicine . Zolazepam is typically administered in combination with other drugs such as the NMDA antagonist tiletamine or the α2 adrenergic receptor agonist xylazine . It is around four times the potency of diazepam but it is both water-soluble and un-ionized at physiological pH meaning that its onset is very fast .


Synthesis Analysis

The synthesis of (5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl) methanone (IV), as the key intermediate in the preparation of zolazepam, via chlorination of (5-hydroxy-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl) methanone (III) which was prepared by acylation of 1,3-dimethyl-5-pyrazolone (I) by II is reconsidered .


Molecular Structure Analysis

The molecular formula of Zolazepam is C15H15FN4O . The IUPAC name is 4-(2-fluorophenyl)-1,3,8-trimethyl-6H-pyrazolo[3,4-e][1,4]diazepin-7-one .


Chemical Reactions Analysis

Zolazepam is typically used in combination with the NMDA antagonist tiletamine or the α2 adrenoceptor agonist xylazine . It is around four times the potency of diazepam but it is both water-soluble and un-ionized at physiological pH meaning that its onset is very fast .


Physical And Chemical Properties Analysis

Zolazepam has a molecular weight of 286.30 g/mol . It is both water-soluble and un-ionized at physiological pH .

Mechanism of Action

Target of Action

Zolazepam is a pyrazolodiazepinone derivative that is structurally related to the benzodiazepine drugs . It is typically used in combination with other drugs such as the NMDA antagonist tiletamine or the α2 adrenoceptor agonist xylazine . The primary targets of Zolazepam are the GABA receptors , which play a crucial role in inhibitory neurotransmission in the central nervous system.

Mode of Action

Zolazepam binds to central benzodiazepine receptors, which interact allosterically with GABA receptors . This interaction enhances the effect of the neurotransmitter GABA, leading to an increase in the inhibition of the ascending reticular activating system and blocking the cortical and limbic arousal that occurs following stimulation of the reticular pathways .

Biochemical Pathways

It is known that the drug’s action on gaba receptors leads to an increase in inhibitory neurotransmission, which can result in sedation, hypnosis, and anxiolysis .

Pharmacokinetics

It is known that zolazepam is both water-soluble and un-ionized at physiological ph, which means that its onset is very fast .

Result of Action

The molecular and cellular effects of Zolazepam’s action primarily involve the enhancement of GABAergic neurotransmission, leading to increased inhibition within the central nervous system. This results in the drug’s anesthetic and tranquilizing effects .

Action Environment

The action, efficacy, and stability of Zolazepam can be influenced by various environmental factors. For example, the drug’s anesthetic effect can be influenced by the animal’s physiological state and the presence of other drugs . .

Safety and Hazards

Zolazepam is not for human use . It may cause central nervous system and reproductive system effects . Accidental self-injection may cause respiratory depression .

properties

IUPAC Name

4-(2-fluorophenyl)-1,3,8-trimethyl-6H-pyrazolo[3,4-e][1,4]diazepin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN4O/c1-9-13-14(10-6-4-5-7-11(10)16)17-8-12(21)19(2)15(13)20(3)18-9/h4-7H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDSCFOSHSOWNDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=NCC(=O)N2C)C3=CC=CC=C3F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30185278
Record name Zolazepam
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Zolazepam

CAS RN

31352-82-6
Record name Zolazepam
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31352-82-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Zolazepam [INN:BAN]
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Record name Zolazepam
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11555
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Record name Zolazepam
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyrazolo[3,4-e][1,4]diazepin-7(1H)-one, 4-(2-fluorophenyl)-6,8-dihydro-1,3,8-trimethyl
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Record name ZOLAZEPAM
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: [, , ] Zolazepam, like other benzodiazepines, binds to specific receptors in the central nervous system. These receptors are part of the GABA (gamma-aminobutyric acid) receptor complex. GABA is the primary inhibitory neurotransmitter in the brain, and benzodiazepines enhance its effects. This leads to sedation, muscle relaxation, and anticonvulsant effects.

A: [, , , , ] Combining zolazepam with tiletamine creates a synergistic effect, enhancing the overall anesthetic and immobilizing properties. Zolazepam mitigates some of the undesirable effects of tiletamine, such as muscle rigidity, tremors, and seizures, while tiletamine provides analgesia and dissociative anesthesia. This combination allows for smoother inductions and recoveries and provides a wider safety margin compared to either drug alone.

ANone: While the provided research articles don't explicitly state the molecular formula and weight of zolazepam, they provide sufficient information to deduce them. Based on its chemical structure, zolazepam's molecular formula is C15H17ClN4OS, and its molecular weight is 348.87 g/mol.

A: [] Zolazepam undergoes extensive metabolism in the liver, primarily by cytochrome P450 enzymes. This results in multiple metabolites, some of which are pharmacologically active. The specific metabolic pathways and the activity of individual metabolites may vary across species.

A: [, ] Zolazepam exhibits different pharmacokinetic properties compared to tiletamine. Studies in pigs have shown that zolazepam reaches higher concentrations in plasma and is cleared more slowly than tiletamine. This difference in pharmacokinetic profiles is likely why they are administered as an equal-dose combination despite having different potencies.

A: [, , ] Yes, the route of administration can influence the efficacy of zolazepam. Intramuscular (IM) injection is commonly used for field immobilization of animals, while intravenous (IV) administration is preferred for controlled anesthetic induction in clinical settings. The choice between IM and IV administration depends on factors such as the desired onset of action, the duration of effect needed, and the animal species being handled.

A: [, , ] Yes, as a benzodiazepine, the effects of zolazepam can be partially or fully reversed by administering a benzodiazepine antagonist like flumazenil. This reversal agent competitively binds to the benzodiazepine receptor site, displacing zolazepam and reducing its effects.

A: [, , , , , , , , , , , , ] The tiletamine-zolazepam combination has been researched for anesthetic and immobilization purposes in a wide range of animal species, including but not limited to:

  • Ferrets []
  • Cats [, ]
  • Horses [, , , ]
  • Dogs [, , , , , ]
  • North American river otters []
  • Pigs [, , , , ]
  • Formosan serows []
  • Mice [, ]
  • Brown bears [, ]
  • Polar bears [, ]
  • Fallow deer []
  • Gerbils []
  • Wood bison []
  • African pygmy hedgehogs []
  • Crested porcupines []
  • Grizzly bears []

A: [, , , , , , , , , , , , , , , , , , ] Tiletamine-zolazepam anesthesia often induces a characteristic set of clinical signs, including:

  • Rapid induction of recumbency: Animals typically become recumbent within minutes of IM injection. [, , , , , , , , , ]
  • Muscle relaxation: Zolazepam contributes to muscle relaxation, making handling and procedures easier. [, , , , , , , , , , , , , , , , ]
  • Changes in heart rate and blood pressure: While generally well-tolerated, cardiovascular effects can include transient increases or decreases in heart rate and blood pressure. [, , , , , , , , , , , , , ]
  • Respiratory depression: A common observation is a decrease in respiratory rate, which may necessitate supplemental oxygen in some cases. [, , , , , , , , , , , , , , , ]
  • Variable analgesic effects: While tiletamine contributes to analgesia, the depth and duration can vary, and additional analgesics might be necessary. [, , , , , , ]

A: [, , , , , , , , , , , , , , ] While generally considered safe, tiletamine-zolazepam anesthesia can be associated with potential adverse effects, including:

  • Respiratory depression: This is a common concern, especially with higher doses, and necessitates monitoring and potentially supplemental oxygen. [, , , , , , , , , , , , , , , ]
  • Cardiovascular effects: Changes in heart rate and blood pressure are possible, requiring careful monitoring, especially in animals with pre-existing cardiovascular disease. [, , , , , , , , , , , , , ]
  • Prolonged recoveries: Recovery times can be prolonged in some individuals or with higher doses. [, , , , ]
  • Excitement during recovery: Some animals may exhibit excitement or agitation during recovery. [, , , , ]

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